5,6-dimethoxy-2-methyl-3-[(2E,6E,10E)-3,7,11,15-tetramethylhexadeca-2,6,10,14-tetraenyl]cyclohex-2-ene-1,4-dione
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Overview
Description
5,6-Dimethoxy-2-methyl-3-[(2E,6E,10E)-3,7,11,15-tetramethylhexadeca-2,6,10,14-tetraenyl]cyclohex-2-ene-1,4-dione is a complex organic compound with a unique structure It is characterized by the presence of multiple methoxy groups, a methyl group, and a long polyunsaturated hydrocarbon chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-dimethoxy-2-methyl-3-[(2E,6E,10E)-3,7,11,15-tetramethylhexadeca-2,6,10,14-tetraenyl]cyclohex-2-ene-1,4-dione typically involves multiple steps, starting from simpler organic molecules. The process often includes:
Formation of the cyclohexene ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of methoxy groups: Methoxylation reactions are used to introduce methoxy groups at the desired positions on the cyclohexene ring.
Attachment of the polyunsaturated hydrocarbon chain: This step involves coupling reactions to attach the long hydrocarbon chain to the cyclohexene ring.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as catalytic hydrogenation, selective oxidation, and advanced purification methods are employed to achieve the desired product on a large scale.
Chemical Reactions Analysis
Types of Reactions
5,6-Dimethoxy-2-methyl-3-[(2E,6E,10E)-3,7,11,15-tetramethylhexadeca-2,6,10,14-tetraenyl]cyclohex-2-ene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into hydroquinones and other reduced forms.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed for substitution reactions.
Major Products
The major products formed from these reactions include various quinones, hydroquinones, and substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
5,6-Dimethoxy-2-methyl-3-[(2E,6E,10E)-3,7,11,15-tetramethylhexadeca-2,6,10,14-tetraenyl]cyclohex-2-ene-1,4-dione has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5,6-dimethoxy-2-methyl-3-[(2E,6E,10E)-3,7,11,15-tetramethylhexadeca-2,6,10,14-tetraenyl]cyclohex-2-ene-1,4-dione involves its interaction with various molecular targets and pathways. The compound can act as an electron donor or acceptor, participating in redox reactions. It may also interact with enzymes and other proteins, modulating their activity and affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
2,5-Cyclohexadiene-1,4-dione, 2-phenyl-: This compound has a similar cyclohexadiene structure but with different substituents.
2,3-Dimethoxy-5-methyl-1,4-benzoquinone: Similar in structure but with different functional groups and a shorter hydrocarbon chain.
Uniqueness
5,6-Dimethoxy-2-methyl-3-[(2E,6E,10E)-3,7,11,15-tetramethylhexadeca-2,6,10,14-tetraenyl]cyclohex-2-ene-1,4-dione is unique due to its specific combination of methoxy groups, a methyl group, and a long polyunsaturated hydrocarbon chain
Properties
Molecular Formula |
C29H44O4 |
---|---|
Molecular Weight |
456.7 g/mol |
IUPAC Name |
5,6-dimethoxy-2-methyl-3-[(2E,6E,10E)-3,7,11,15-tetramethylhexadeca-2,6,10,14-tetraenyl]cyclohex-2-ene-1,4-dione |
InChI |
InChI=1S/C29H44O4/c1-20(2)12-9-13-21(3)14-10-15-22(4)16-11-17-23(5)18-19-25-24(6)26(30)28(32-7)29(33-8)27(25)31/h12,14,16,18,28-29H,9-11,13,15,17,19H2,1-8H3/b21-14+,22-16+,23-18+ |
InChI Key |
MDLQEORKYVBTDV-INVBOZNNSA-N |
Isomeric SMILES |
CC1=C(C(=O)C(C(C1=O)OC)OC)C/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CCC=C(C)C |
Canonical SMILES |
CC1=C(C(=O)C(C(C1=O)OC)OC)CC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C |
Origin of Product |
United States |
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